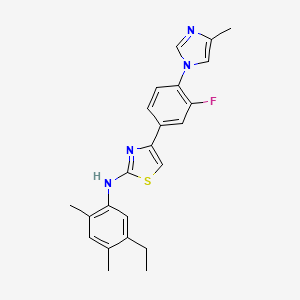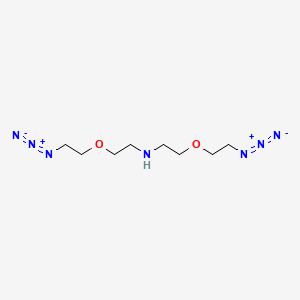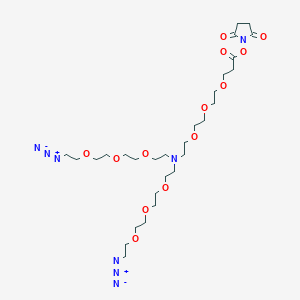
N-(NHS-PEG3)-N-双(PEG3-叠氮化物)
描述
“N-(NHS-PEG3)-N-bis(PEG3-azide)” is also known as Azido-PEG3-NHS ester . It is a type of azide linker used in click chemistry. The azide group can react with alkynes such as BCN, DBCO, and Propargyl group via Click Chemistry to yield a stable triazole linkage . The NHS ester can be applied to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules .
Synthesis Analysis
The synthesis of “N-(NHS-PEG3)-N-bis(PEG3-azide)” involves the use of azide linkers in click chemistry . The azide group can react with alkynes such as BCN, DBCO, and Propargyl group via Click Chemistry to yield a stable triazole linkage . The NHS ester can be applied to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules .Molecular Structure Analysis
The molecular formula of “N-(NHS-PEG3)-N-bis(PEG3-azide)” is C13H20N4O7 . It has a molecular weight of 344.3 .Chemical Reactions Analysis
“N-(NHS-PEG3)-N-bis(PEG3-azide)” is used in click chemistry, where the azide group can react with alkynes such as BCN, DBCO, and Propargyl group to yield a stable triazole linkage .Physical And Chemical Properties Analysis
“N-(NHS-PEG3)-N-bis(PEG3-azide)” has a molecular weight of 344.3 . It is soluble in water, DMSO, DCM, and DMF . It is stored at -20°C .科学研究应用
基因传递载体
N-(NHS-PEG3)-N-双(PEG3-叠氮化物)及类似化合物的一个重要应用领域是基因传递载体。一项研究开发了一种用于肝细胞的DNA载体的嵌段共聚物。这种聚合物通过N-羟基琥珀酰亚胺(NHS)活化,并与聚乙二醇(PEG)-双(胺)结合。它展示了增强的基因转染效率,突显了在基因治疗中的潜力(Lim, Yeom, & Park, 2000)。
生物正交偶联
另一个重要应用是在生物正交偶联技术中。一项研究描述了合成具有亲水性PEG片段和叠氮基或醛基末端反应基团的金属配位配体。这些功能对应用于量子点(QD)表面的生物正交偶联技术至关重要,使QD能够用作体内成像和传递的载体,展示了PEG-叠氮基化合物在创建多功能平台方面的多样性(Zhan, Palui, Merkl, & Mattoussi, 2016)。
聚合物修饰和生物共轭
将聚合物修饰为PEG,然后进行生物共轭是另一个突出的应用。一项研究涉及将PEG系链到聚丙烯丁二酸丁二酯(PPF)上,增强生物相容性并促进生物活性分子(如肽)与聚合物的偶联。这项研究展示了PEG-叠氮基化合物在开发具有定制性能的生物相容材料方面的潜力(Jo, Engel, & Mikos, 2000)。
成像和诊断工具
类似于N-(NHS-PEG3)-N-双(PEG3-叠氮化物)的化合物也被用于开发成像和诊断工具。一项研究专注于用正电子发射放射性核素标记抗体的生物共轭方法。在这些构造中使用PEG3连接剂影响了药代动力学性能,增强了代谢并减少了背景器官中的非特异性积累。这突显了这类化合物在提高诊断剂性能方面的重要性(Guillou et al., 2021)。
作用机制
Target of Action
The primary target of N-(NHS-PEG3)-N-bis(PEG3-azide) is the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . These targets play a crucial role in various biological processes, including protein synthesis, signal transduction, and nucleic acid interactions.
Mode of Action
N-(NHS-PEG3)-N-bis(PEG3-azide) interacts with its targets through a process known as click chemistry . The azide group of the compound reacts with an alkyne group, such as BCN, DBCO, or Propargyl group, to yield a stable triazole linkage . This reaction allows the compound to bind to its targets and exert its effects.
Biochemical Pathways
The interaction of N-(NHS-PEG3)-N-bis(PEG3-azide) with its targets affects various biochemical pathways. The formation of the stable triazole linkage alters the structure and function of the target molecules, which can influence downstream biochemical processes . .
Pharmacokinetics
The compound’s solubility in water, dmso, dcm, and dmf suggests that it may be readily absorbed and distributed within the body . The impact of these properties on the compound’s bioavailability would need further investigation.
Result of Action
The result of N-(NHS-PEG3)-N-bis(PEG3-azide)'s action is the modification of its target molecules. By forming a stable triazole linkage with primary amines, the compound can alter the structure and function of proteins, oligonucleotides, and other amine-containing molecules . This modification can have various molecular and cellular effects, depending on the nature of the target molecule.
Action Environment
The action of N-(NHS-PEG3)-N-bis(PEG3-azide) can be influenced by various environmental factors. For instance, the efficiency of the click chemistry reaction may be affected by the presence of other reactive groups in the environment . Additionally, the stability of the compound may be influenced by factors such as temperature and pH
未来方向
“N-(NHS-PEG3)-N-bis(PEG3-azide)” has potential applications in bioconjugation, drug delivery, PEG hydrogel, crosslinker, and surface functionalization . Its future directions could include further exploration of these applications and development of new methods for its synthesis and use.
Relevant Papers One of the relevant papers is “Albumin-Binding PSMA Ligands: Implications for Expanding the Therapeutic Window” published in The Journal of Nuclear Medicine in December 2018 . This paper might provide more insights into the applications of “N-(NHS-PEG3)-N-bis(PEG3-azide)”.
生化分析
Biochemical Properties
N-(NHS-PEG3)-N-bis(PEG3-azide) interacts with various enzymes and proteins through its Azide group. This group can undergo a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . This interaction forms a stable triazole linkage, which is crucial in the formation of PROTACs .
Cellular Effects
The effects of N-(NHS-PEG3)-N-bis(PEG3-azide) on cells are primarily related to its role in the synthesis of PROTACs. PROTACs are designed to degrade specific proteins within cells, thereby influencing cell function, signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, N-(NHS-PEG3)-N-bis(PEG3-azide) exerts its effects through its ability to form stable triazole linkages with molecules containing Alkyne groups . This reaction is catalyzed by copper and results in the formation of PROTACs, which can selectively degrade target proteins within cells .
Temporal Effects in Laboratory Settings
Its role in the formation of PROTACs suggests that it may have long-term effects on cellular function, as the degradation of target proteins can result in significant changes in cell behavior .
Metabolic Pathways
Given its role in the formation of PROTACs, it may interact with various enzymes and cofactors during the degradation of target proteins .
Subcellular Localization
Given its role in the formation of PROTACs, it is likely to be found wherever its target proteins are located within the cell .
属性
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[bis[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H52N8O13/c30-34-32-4-10-42-16-22-48-25-19-45-13-7-36(8-14-46-20-26-49-23-17-43-11-5-33-35-31)6-12-44-18-24-47-21-15-41-9-3-29(40)50-37-27(38)1-2-28(37)39/h1-26H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTZGSTOKLAFFIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCN(CCOCCOCCOCCN=[N+]=[N-])CCOCCOCCOCCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H52N8O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
720.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



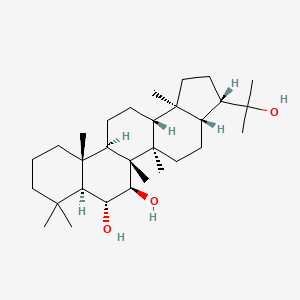
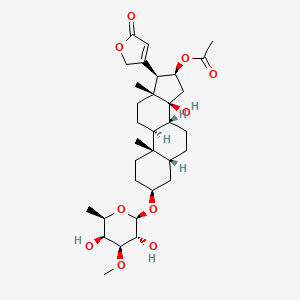
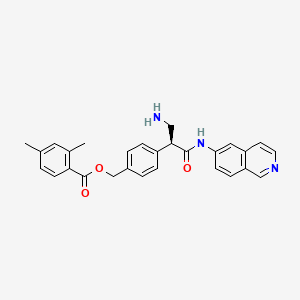
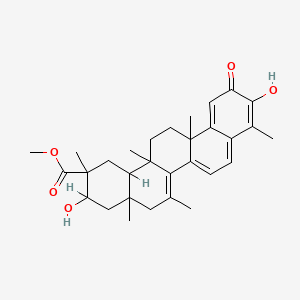

![(3R,4S)-rel-4-(1,3-Benzodioxol-5-yl)-3-(4-fluorophenyl)-1-[1-(1H)-1,2,4-triazol-1-carbonyl)-4-piperidinyl]-2-azetidinone](/img/structure/B609545.png)
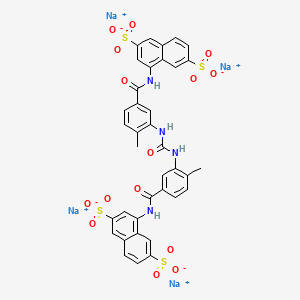
![Tetrasodium;[2-[[3-[[3-[[3-[[5-[[2,4-bis[[hydroxy(oxido)phosphoryl]methyl]phenyl]carbamoyl]-2-methylphenyl]carbamoyl]phenyl]carbamoylamino]benzoyl]amino]-4-methylbenzoyl]amino]-5-[[hydroxy(oxido)phosphoryl]methyl]phenyl]methyl-hydroxyphosphinate](/img/structure/B609547.png)
![N-[4-[(4-ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]-4-methyl-3-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)benzamide](/img/structure/B609550.png)
